molecular formula C13H14N2O2S B2805199 4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 196797-64-5

4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2805199
CAS No.: 196797-64-5
M. Wt: 262.33
InChI Key: ZQAAQDNDAUTZRE-UHFFFAOYSA-N
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Description

4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the condensation of appropriate thiazole derivatives with phenylethylamine. One common method includes the reaction of 4-methylthiazole-5-carboxylic acid with 2-phenylethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A simple amine with a phenylethyl group, used as a precursor in the synthesis of various pharmaceuticals.

    Thiazole-5-carboxylic acid: A thiazole derivative with a carboxylic acid group, used in the synthesis of heterocyclic compounds.

    4-Methylthiazole: A thiazole derivative with a methyl group, used as a flavoring agent and in organic synthesis.

Uniqueness

4-Methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-5-carboxylic acid is unique due to the combination of its thiazole ring and phenylethylamine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-2-(2-phenylethylamino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-11(12(16)17)18-13(15-9)14-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAAQDNDAUTZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331240
Record name 4-methyl-2-(2-phenylethylamino)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

196797-64-5
Record name 4-methyl-2-(2-phenylethylamino)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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